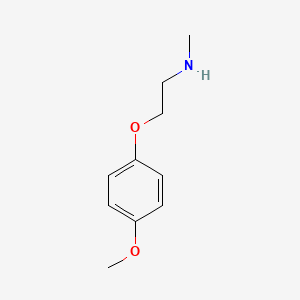
(O,1,1,1,2,3,3,3-2H8)Propan-2-ol
概要
説明
“(O,1,1,1,2,3,3,3-2H8)Propan-2-ol” is also known as 2-Propanol-d8, Isopropanol-d8, and 1,1,1,2,3,3,3-heptadeuterio-2-deuteriooxypropane . It is a chemical compound with the molecular formula C3H8O .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the following InChI string:InChI=1S/C3H8O/c1-3(2)4/h3-4H,1-2H3/i1D3,2D3,3D,4D . The molecular weight is 68.14 g/mol . Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 68.14 g/mol, an XLogP3-AA of 0.3, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 1, a rotatable bond count of 0, an exact mass of 68.107728842 g/mol, a monoisotopic mass of 68.107728842 g/mol, a topological polar surface area of 20.2 Ų, a heavy atom count of 4, a formal charge of 0, a complexity of 10.8, and an isotope atom count of 8 .科学的研究の応用
Catalysis and Chemical Reactions
Propan-2-ol has been extensively studied for its role in various chemical reactions, particularly involving metal oxides. It undergoes dehydration or dehydrogenation over metal oxides like TiO2, ZrO2, and CeO2, indicating its utility in studying surface properties and reaction mechanisms of these oxides (Haffad, Chambellan, & Lavalley, 2001). Similarly, the oxidative dehydrogenation of propan-2-ol on Cu(110) surfaces highlights its application in studying precursor state effects in catalysis (Bowker & Pudney, 1990).
Photocatalysis
Propan-2-ol plays a significant role in photocatalysis research. It is used in the study of photocatalytic oxidation by polyoxometalates in aqueous solutions, illustrating the process of selective oxidation and the role of OH radicals (Mylonas et al., 1999). Research involving TiO2 has also focused on photocatalytic dehydrogenation of propan-2-ol to understand the mechanism and kinetics of the reaction (Fraser & Maccallum, 1986).
Surface Chemistry and Adsorption
The interaction of propan-2-ol with various surfaces, such as carbon and carbon-supported catalysts, provides insights into the nature of these interactions and their implications for catalysis (Zawadzki et al., 2001). Studies have also been conducted on the conversion of propan-2-ol on zeolites, using techniques like gas chromatography and MAS NMR spectroscopy (Hunger & Horvath, 1997).
Crystallography and Molecular Structures
Propan-2-ol is also used in the study of crystal structures and molecular interactions. For instance, research involving zinc(II) propan-2-ol solvate and other compounds highlights its role in forming specific molecular geometries and hydrogen bonds (Dołęga, Wieczerzak, & Baranowska, 2007).
Miscellaneous Applications
Other notable applications include studies on the reactions of ionized n-propan-1-ol in the gas phase, elucidating fragmentation processes and isotope effects (Bowen, Colburn, & Derrick, 1991), and research on photocatalytic hydrogen production from binary mixtures of C-3 alcohols (López-Tenllado et al., 2019).
Safety and Hazards
When handling “(O,1,1,1,2,3,3,3-2H8)Propan-2-ol”, it is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
作用機序
2-Propanol-d8, also known as 1,1,1,2,3,3,3-heptadeuterio-2-deuteriooxypropane or (O,1,1,1,2,3,3,3-2H8)Propan-2-ol, is a deuterated derivative of isopropanol . The following sections will discuss its target of action, mode of action, biochemical pathways, pharmacokinetics, result of action, and the influence of environmental factors on its action.
Mode of Action
It has been used in scientific studies to observe the generation and decay of correlated radical pairs (scrp) during the reduction of acetone . This suggests that 2-Propanol-d8 may interact with its targets to facilitate or inhibit certain chemical reactions.
Biochemical Pathways
It has been used in studies involving the reduction of acetone . This suggests that it may play a role in biochemical pathways involving acetone or similar compounds.
Result of Action
It has been used in studies to observe the generation and decay of correlated radical pairs (scrp) during the reduction of acetone . This suggests that it may have a role in facilitating or inhibiting certain chemical reactions at the molecular level.
生化学分析
Biochemical Properties
(O,1,1,1,2,3,3,3-2H8)Propan-2-ol plays a significant role in biochemical reactions, particularly as a solvent and reagent in various enzymatic and chemical processes. It interacts with enzymes such as alcohol dehydrogenase, which catalyzes the oxidation of alcohols to aldehydes or ketones. The deuterium atoms in this compound can influence the kinetic isotope effect, altering the reaction rates and providing insights into enzyme mechanisms . Additionally, this compound can interact with proteins and other biomolecules, affecting their structure and function through hydrogen bonding and hydrophobic interactions.
Cellular Effects
This compound has various effects on different types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of signaling molecules such as kinases and phosphatases, leading to changes in phosphorylation states and downstream signaling events . Furthermore, it can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of specific genes .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. It can bind to enzymes and proteins, either inhibiting or activating their activity. For example, this compound can act as a competitive inhibitor of alcohol dehydrogenase, binding to the active site and preventing the substrate from accessing the enzyme . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, leading to alterations in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is generally stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or reactive chemicals . Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell signaling, gene expression, and metabolic processes . In vitro and in vivo studies have shown that prolonged exposure to this compound can result in changes in cellular behavior and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can act as a mild stimulant, enhancing cellular activity and metabolic processes . At high doses, this compound can exhibit toxic effects, leading to cellular damage and adverse physiological responses . Threshold effects have been observed in studies, where specific dosage levels result in significant changes in cellular function and behavior .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. It is primarily metabolized by alcohol dehydrogenase to form acetone, which is further metabolized by other enzymes in the liver . The presence of deuterium atoms in this compound can affect the metabolic flux and levels of metabolites, providing insights into the metabolic pathways and enzyme kinetics .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its small size and hydrophobic nature, allowing it to reach different cellular compartments . Additionally, this compound can interact with transporters and binding proteins that facilitate its movement within cells and tissues . The localization and accumulation of this compound can influence its activity and function in different cellular contexts .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. This compound can be targeted to specific compartments or organelles within cells through targeting signals or post-translational modifications . For example, this compound can accumulate in the mitochondria, where it can influence mitochondrial function and energy metabolism . The localization of this compound within different subcellular compartments can determine its specific effects on cellular processes and functions .
特性
IUPAC Name |
1,1,1,2,3,3,3-heptadeuterio-2-deuteriooxypropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8O/c1-3(2)4/h3-4H,1-2H3/i1D3,2D3,3D,4D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFZMGEQAYNKOFK-PIODKIDGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])O[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30177279 | |
| Record name | (O,1,1,1,2,3,3,3-2H8)Propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30177279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
68.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
22739-76-0 | |
| Record name | 2-Propan-1,1,1,2,3,3,3-d7-ol-d | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22739-76-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (O,1,1,1,2,3,3,3-2H8)Propan-2-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022739760 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (O,1,1,1,2,3,3,3-2H8)Propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30177279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (O,1,1,1,2,3,3,3-2H8)propan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.066 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: 2-propanol-d8 serves as a valuable tool in mechanistic studies, particularly in exploring hydrogen transfer processes. For instance, research has utilized 2-propanol-d8 to investigate the mechanism of dehydrogenation reactions. In a study involving a ruthenium-platinum/carbon catalyst, 2-propanol-d8 helped unveil that the cleavage of the methine C–H bond in the isopropoxy intermediate is a rate-determining step in the overall dehydrogenation process []. Similarly, 2-propanol-d8 played a crucial role in understanding the mechanism of acetophenone reduction catalyzed by a molybdocene hydride complex, where it was used to confirm a molybdocene hydride as the catalytic species [].
A: The observation of a large kinetic isotope effect (kH/kD = 14.6) when using 2-propanol-d8 in the dehydrogenation reaction with a Ru–Pt/carbon catalyst is particularly significant []. This substantial difference in reaction rate between the deuterated and non-deuterated forms of 2-propanol provides strong evidence that the breaking of the C–H bond, where the deuterium is located, is involved in the rate-determining step of the reaction mechanism. This kind of information is crucial for understanding the finer details of catalytic processes and designing more efficient catalysts.
ANone: The molecular formula for 2-propanol-d8 is C3D8O. Its molecular weight is 68.18 g/mol.
A: 2-propanol-d8 plays a crucial role as a solvent and a deuterium source in various catalytic reactions. Its use allows researchers to investigate the mechanisms and selectivities of these reactions by analyzing the incorporation of deuterium into the products. For instance, in a study investigating the nickel-catalyzed asymmetric transfer hydrogenation of N-sulfonyl imines, 2-propanol-d8 enabled the achievement of high deuterium content with excellent α-selectivity, specifically deuterating the α-carbon of the resulting chiral amines without affecting other C-H bonds []. This selectivity highlights the potential of 2-propanol-d8 as a reagent for specific deuteration, a valuable tool in pharmaceutical research for creating isotopically labeled drugs.
A: Researchers employed a combination of PGSE diffusion and NOE NMR spectroscopy, along with X-ray single-crystal studies and theoretical calculations (DFT and ONIOM), to investigate the interionic structure of half-sandwich ruthenium(II) salts containing α-diimine ligands in various solvents, including 2-propanol-d8 []. The study revealed that the nature of the solvent significantly influenced ion pairing, with 2-propanol-d8, being a protic solvent, promoting stronger ion pairing compared to isodielectric aprotic solvents. This highlights the importance of considering solvent effects, particularly the role of protic solvents like 2-propanol-d8, when designing and studying reactions involving ionic species.
A: 2-propanol-d8 finds application in environmental chemistry, particularly in investigating the degradation of pollutants. One study employed 2-propanol-d8 as a radical scavenger to study the kinetics of hydroxyl radical (•OH) reactions with unsaturated dialdehydes, key atmospheric pollutants []. By analyzing the formation of deuterated acetone (d6) using GC-MS after derivatization, researchers could determine the rate constants for these reactions. This information contributes to a better understanding of the fate and transformation of pollutants in the environment.
A: Yes, researchers have utilized neutron diffraction with 6Li/7Li isotopic substitution and ATR-IR spectroscopy to study the solvation structure of Li+ in solutions containing lithium bis(trifluoromethylsulfonyl)amide (LiTFSA) in methanol-d4 and 2-propanol-d8 []. By analyzing the neutron diffraction data, the study revealed that in the 2-propanol-d8 solution, 2-propanol-d8 molecules within the first solvation shell of Li+ adopt at least two distinct coordination geometries. This detailed information on solvation structures is valuable for understanding the behavior of lithium-ion batteries and other electrochemical systems.
A: Beyond its use in mechanistic and kinetic studies, 2-propanol-d8 has found applications in synthetic organic chemistry. For example, researchers have optimized reaction conditions using 2-propanol-d8 as the deuterium source for the deuterodehalogenation of various bromo- and chloro-substituted heterocycles []. This method provides a mild and efficient route to synthesize deuterated heterocycles, important building blocks in medicinal chemistry.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



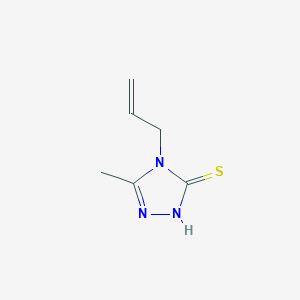
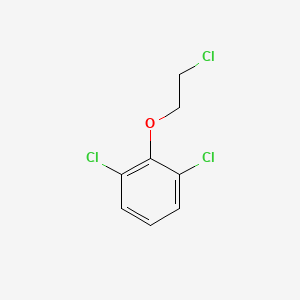
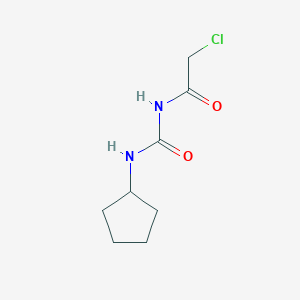
![4-(2-Methoxy-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B1361968.png)
![3-[(3,5-Dimethylphenyl)amino]propanoic acid](/img/structure/B1361970.png)
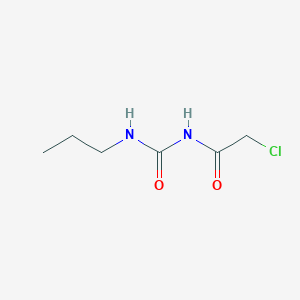
![[3-chloro-2-oxo-5-(trifluoromethyl)pyridin-1(2H)-yl]acetic acid](/img/structure/B1361993.png)





